molecular formula C13H14N2O2S B1439816 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283107-97-0

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1439816
CAS No.: 1283107-97-0
M. Wt: 262.33 g/mol
InChI Key: XHBYDGRJJAQGSN-UHFFFAOYSA-N
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Description

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . This compound is characterized by the presence of an azetidine ring, a benzothiazole moiety, and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or azetidine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The azetidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    1-(6-Propyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: The presence of a propyl group can influence the compound’s solubility and interaction with molecular targets.

    1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: The butyl group may enhance the compound’s lipophilicity and membrane permeability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-8-3-4-10-11(5-8)18-13(14-10)15-6-9(7-15)12(16)17/h3-5,9H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYDGRJJAQGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
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1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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